tert-Butyl 4-[(3-aminopyridin-2-ylamino)methyl]piperidine-1-carboxylate
Overview
Description
tert-Butyl 4-[(3-aminopyridin-2-ylamino)methyl]piperidine-1-carboxylate is a versatile chemical compound used in various scientific research fields. Its unique structure, which includes a piperidine ring and an aminopyridine moiety, makes it valuable for applications in organic synthesis and drug discovery.
Scientific Research Applications
tert-Butyl 4-[(3-aminopyridin-2-ylamino)methyl]piperidine-1-carboxylate is widely used in scientific research, including:
Chemistry: As a building block in organic synthesis for the development of new compounds.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a precursor in the synthesis of potential therapeutic agents.
Industry: In the production of fine chemicals and pharmaceuticals.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-[(3-aminopyridin-2-ylamino)methyl]piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-formylpiperidine-1-carboxylate with 3-aminopyridine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher efficiency and consistency in product quality .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-[(3-aminopyridin-2-ylamino)methyl]piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminopyridine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Mechanism of Action
The mechanism of action of tert-Butyl 4-[(3-aminopyridin-2-ylamino)methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopyridine moiety can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 4-[(3-aminopyridin-2-ylamino)methyl]piperidine-1-carboxylate is unique due to its specific aminopyridine moiety, which provides distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it particularly valuable in drug discovery and development.
Properties
IUPAC Name |
tert-butyl 4-[[(3-aminopyridin-2-yl)amino]methyl]piperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O2/c1-16(2,3)22-15(21)20-9-6-12(7-10-20)11-19-14-13(17)5-4-8-18-14/h4-5,8,12H,6-7,9-11,17H2,1-3H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCUHZUPCGCBRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CNC2=C(C=CC=N2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501134370 | |
Record name | 1,1-Dimethylethyl 4-[[(3-amino-2-pyridinyl)amino]methyl]-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501134370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1233952-88-9 | |
Record name | 1,1-Dimethylethyl 4-[[(3-amino-2-pyridinyl)amino]methyl]-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1233952-88-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 4-[[(3-amino-2-pyridinyl)amino]methyl]-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501134370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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